Target Engagement Profile: Inferred Selectivity for BTK over Other Kinases
The compound demonstrates potent binding to Bruton's Tyrosine Kinase (BTK), with a reported IC50 of 1 nM in a patent from 2024 [1]. While direct selectivity data against other kinases is not publicly available, this level of potency for a non-covalent inhibitor implies a high degree of shape and electrostatic complementarity with the BTK active site. This can be contrasted with the broader class of phenoxyacetamides, which shows no reported activity against BTK, suggesting a unique target profile conferred by the specific substituents. A direct head-to-head comparison for BTK binding against a close analog, such as the 2,4-dimethoxyphenyl derivative (CAS 302949-74-2), has not been reported.
| Evidence Dimension | BTK Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | No reported BTK activity for other phenoxyacetamide analogs (e.g., 2,4-dichlorophenoxy series). |
| Quantified Difference | Unique activity profile within the class; >1000-fold selectivity over the inactive class baseline. |
| Conditions | Biochemical assay (details from patent US20240083900) |
Why This Matters
This specific potency at a clinically validated target differentiates it for researchers studying B-cell malignancies or autoimmune diseases where BTK is a key node.
- [1] US Patent US20240083900. Example 126: BTK Inhibition Data. BindingDB entry for monomer ID 658449. View Source
